molecular formula C15H26ClNO3 B1669948 Desacetylmetipranolol CAS No. 57193-14-3

Desacetylmetipranolol

Cat. No.: B1669948
CAS No.: 57193-14-3
M. Wt: 267.36 g/mol
InChI Key: OJWSEZGHGQQXGC-UHFFFAOYSA-N
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Description

Desacetylmetipranolol is a chemical compound known as the active metabolite of metipranolol, a non-selective beta-adrenergic antagonist. It is primarily used in the treatment of cardiovascular diseases and glaucoma. The compound’s IUPAC name is 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-2,3,6-trimethylphenol, and it has a molecular formula of C15H25NO3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desacetylmetipranolol can be synthesized through the hydrolysis of metipranolol. The reaction involves the removal of the acetyl group from metipranolol, typically using a base such as sodium hydroxide in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of metipranolol to this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Desacetylmetipranolol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Desacetylmetipranolol has several scientific research applications:

Mechanism of Action

Desacetylmetipranolol exerts its effects by antagonizing beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This antagonism prevents the receptors from processing signals from endogenous epinephrine and norepinephrine, resulting in decreased force of heart contractions and lowered heart rate. In the context of glaucoma treatment, this compound reduces aqueous humor production, thereby lowering intraocular pressure .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role as the active metabolite of metipranolol. It exhibits similar pharmacological properties but with potentially different pharmacokinetics and dynamics. Its specific interactions with beta-adrenergic receptors and its effectiveness in reducing intraocular pressure make it a valuable compound in medical research and treatment .

Properties

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-9(2)16-7-13(17)8-19-14-6-10(3)15(18)12(5)11(14)4/h6,9,13,16-18H,7-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMMIZFWFLNZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972645
Record name Desacetylmetipranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57193-14-3
Record name Desacetylmetipranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57193-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetyltrimepranol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057193143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetylmetipranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESACETYLMETIPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GA6I7V01M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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